molecular formula C21H17FN4O4S2 B2943355 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1321691-11-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B2943355
CAS RN: 1321691-11-5
M. Wt: 472.51
InChI Key: ZVTDOHJNEJXFKC-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17FN4O4S2 and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Photodynamic Therapy: Compounds containing benzothiazole and thiadiazole units, such as zinc phthalocyanines substituted with benzothiazole derivatives, demonstrate high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Anticancer Agents: Benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines, highlighting the importance of benzothiazole derivatives in medicinal chemistry as anticancer agents (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity: Some newly synthesized thiadiazole derivatives have been evaluated for their antimicrobial activity, indicating their potential use in combating microbial infections (Tiwari et al., 2017).
  • Antioxidant Activity: Benzothiazole derivatives have shown significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

Material Science and Polymer Chemistry

  • Chelating Resins: Acrylamide-based monomers have been used to synthesize chelating resins, demonstrating their capacity for adsorbing metal ions, which could have applications in water treatment and purification (Saçmacı et al., 2010).
  • Controlled Polymerization: Reversible addition−fragmentation chain transfer (RAFT) polymerization of acrylamide containing l-phenylalanine moiety has been explored, indicating its use in synthesizing polymers with controlled molecular weights and properties (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S2/c22-15-5-1-14(2-6-15)10-23-19(28)11-31-21-26-25-20(32-21)24-18(27)8-4-13-3-7-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,28)(H,24,25,27)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDOHJNEJXFKC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide

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